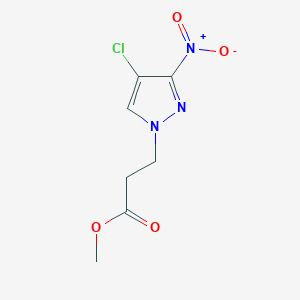
2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile” is a compound with the CAS Number: 7254-21-9 . It has a molecular weight of 290.41 . The compound is in powder form and is stored at room temperature . It’s worth noting that the exact compound you asked for, “2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride”, was not found in the search results, so the information provided is for the closest match.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics .
Molecular Structure Analysis
The crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” has been determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each molecule having a very similar conformation .
Physical And Chemical Properties Analysis
The compound “2-(1-Benzylpiperidin-4-yl)-2-phenylacetonitrile” has a molecular weight of 290.41 . It is a powder and is stored at room temperature .
科学的研究の応用
Synthesis and Biological Properties
- Synthesis and Biological Activities : A study by Gevorgyan et al. (2017) explored the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone, leading to compounds with anti-inflammatory, analgesic, and peripheral n-cholinolytic activity (Gevorgyan et al., 2017).
Pharmacological Profile
- Sigma Receptor Ligands : Prezzavento et al. (2007) investigated substituted 1-phenyl-2-cyclopropylmethylamines, finding that compounds with 4-phenylpiperidin-4-ol and 4-benzylpiperidine moieties showed high affinity for sigma receptor subtypes (Prezzavento et al., 2007).
Catalytic Applications
- Catalytic Hydrogenation : Samardžić and Zrnčević (2012) studied the catalytic hydrogenation of certain compounds, highlighting the efficacy of Pt/C catalysts under various conditions, which is relevant for synthesizing related compounds (Samardžić & Zrnčević, 2012).
Neuropharmacology
- NMDA Receptor Antagonists : Borza et al. (2007) identified compounds derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone as potent NR2B subunit-selective antagonists of the NMDA receptor, which has implications in neuropharmacology (Borza et al., 2007).
Surface Morphology and Catalysis
- Fractal Analysis of Catalyst Surface : Jelčić et al. (2013) conducted a fractal analysis of catalyst surface morphologies, which influences the hydrogenation process of related compounds. This research contributes to understanding the role of catalyst surface structure in chemical reactions (Jelčić et al., 2013).
Organic Chemistry and Polymer Science
- Synthesis of Functional Alkoxyamines : Miura and Yoshida (2002) explored the synthesis of alkoxyamines, relevant for creating star polymers, demonstrating the compound's utility in polymer science (Miura & Yoshida, 2002).
Antimicrobial Activity
- Antimicrobial Studies : Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles with antimicrobial activity, indicating the potential use of related structures in developing antimicrobial agents (Gaonkar et al., 2006).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Yadav, Sarkar, and Purkait (2015) studied amino acid compounds as inhibitors for steel corrosion in acidic solutions, relevant for industrial applications involving metal protection (Yadav et al., 2015).
Organic Electronics
- Blue OLEDs : Thanikachalam et al. (2017) synthesized blue emitting devices, indicating the use of related compounds in organic electronics and light-emitting diodes (Thanikachalam et al., 2017).
Enzyme Inhibition
- Acetylcholinesterase Inhibitors : Contreras et al. (2001) designed and synthesized pyridazine derivatives acting as AChE inhibitors, relevant in the study of neurodegenerative diseases (Contreras et al., 2001).
作用機序
Target of Action
The primary target of EN300-7352732 is cholinesterase , an enzyme that plays a crucial role in nerve function . Cholinesterase inhibitors are a major target for drug development in Alzheimer’s disease . The compound also seems to have a stable hydrophobic interaction with the IKKb catalytic pocket .
Mode of Action
EN300-7352732 interacts with its targets by inhibiting their activity. As a cholinesterase inhibitor, it increases endogenous acetylcholine levels, boosting brain cholinergic neurotransmission . The compound’s interaction with the IKKb catalytic pocket suggests it may have IKKb inhibitory properties .
Biochemical Pathways
The compound’s action on cholinesterase affects the cholinergic neurotransmission pathway . By inhibiting cholinesterase, it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . Its interaction with the IKKb catalytic pocket suggests it may also affect pathways related to inflammation and immune response .
Result of Action
The inhibition of cholinesterase by EN300-7352732 leads to increased levels of acetylcholine in the brain, which can enhance cognitive function . Its interaction with the IKKb catalytic pocket suggests it may have anti-inflammatory effects .
特性
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17;;/h1-10,19-20H,11-16,21H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRLIAVUNQZZBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(CN)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

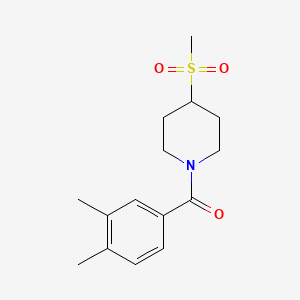
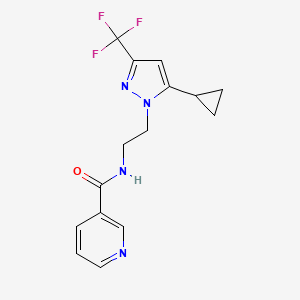
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)
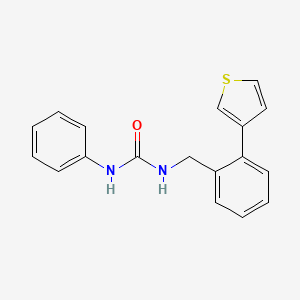
![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)
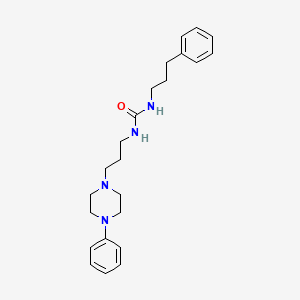
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
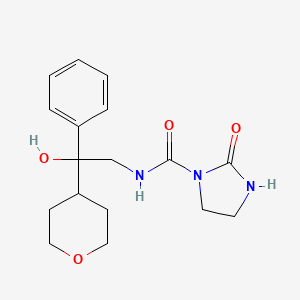
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)
![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)

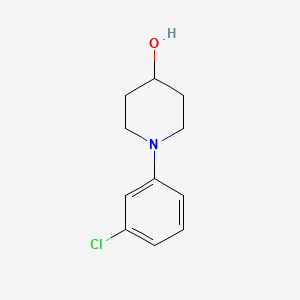
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2403122.png)
